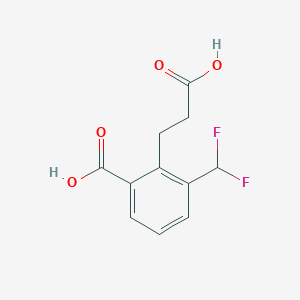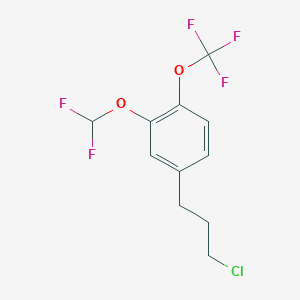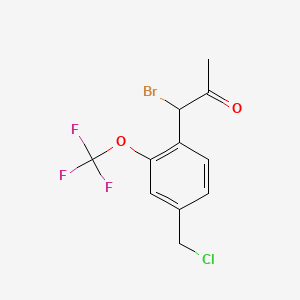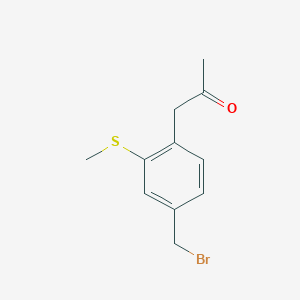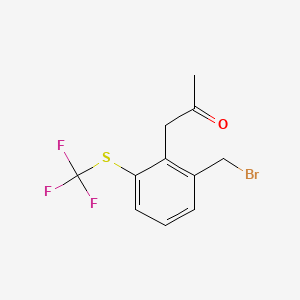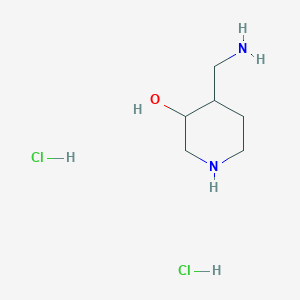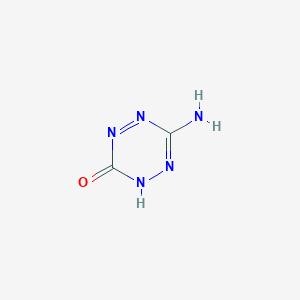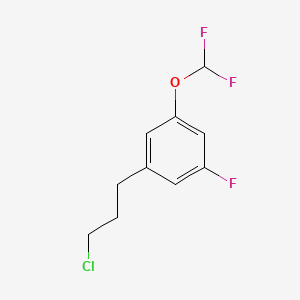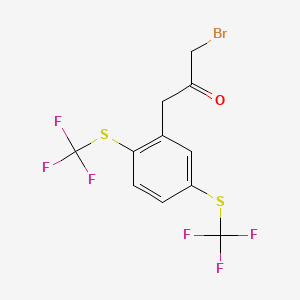
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Méthodes De Préparation
One common synthetic route includes the radical trifluoromethylation of a suitable precursor, followed by bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethylthio groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boron reagent, forming new carbon-carbon bonds.
Common reagents used in these reactions include N-bromosuccinimide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those containing trifluoromethyl groups, which are known for their pharmacological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through the trifluoromethylthio groups. These groups are highly electronegative and can form strong interactions with biological molecules, affecting their function. The bromine atom can also participate in reactions that modify the compound’s activity, such as substitution or coupling reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one include:
1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: Lacks the sulfur atoms, which may affect its reactivity and applications.
1-(2,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic reactions, highlighting the versatility of trifluoromethyl-containing compounds.
Propriétés
Formule moléculaire |
C11H7BrF6OS2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-5-7(19)3-6-4-8(20-10(13,14)15)1-2-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |
Clé InChI |
JYFSAYCDGBLZSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CBr)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)


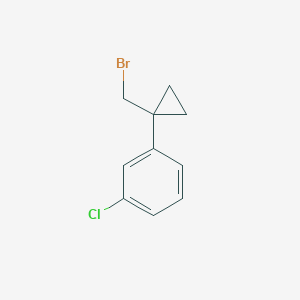
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
